molecular formula C20H13Cl3O4 B5168167 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

Cat. No. B5168167
M. Wt: 423.7 g/mol
InChI Key: AOJBZNKDOCYHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1994 by Sanofi and has since been used in a variety of studies to investigate the role of the endocannabinoid system in various physiological processes.

Mechanism of Action

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1). This means that it binds to the receptor and blocks the effects of endogenous and exogenous cannabinoids.
Biochemical and Physiological Effects:
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to block the effects of cannabinoids on the central nervous system, leading to decreased appetite, decreased locomotor activity, and decreased pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate in lab experiments is its ability to selectively block the effects of cannabinoids on the central nervous system. This allows researchers to investigate the specific role of the endocannabinoid system in various physiological processes. However, one limitation of using 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is that it may have off-target effects, leading to potential confounding factors in experiments.

Future Directions

There are several future directions for research involving 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate. One area of interest is investigating the role of the endocannabinoid system in addiction and substance abuse disorders. Additionally, researchers are interested in investigating the potential therapeutic applications of CB1 antagonists in the treatment of obesity, pain, and other conditions. Further research is needed to fully understand the potential of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate and other CB1 antagonists in these areas.

Synthesis Methods

The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(2-chloro-6-fluorobenzylidene)-chroman-4-one to form the desired product.

Scientific Research Applications

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has been used extensively in scientific research to investigate the role of the endocannabinoid system in a variety of physiological processes. It has been shown to block the effects of cannabinoids on the central nervous system, making it a useful tool for studying the effects of cannabinoids on behavior, cognition, and pain perception.

properties

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3O4/c21-10-5-6-13(15(22)7-10)20(25)27-18-9-17-14(8-16(18)23)11-3-1-2-4-12(11)19(24)26-17/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJBZNKDOCYHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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